molecular formula C24H27NO2 B5180266 (4-butoxybenzyl)(4-methoxy-3-biphenylyl)amine

(4-butoxybenzyl)(4-methoxy-3-biphenylyl)amine

Cat. No.: B5180266
M. Wt: 361.5 g/mol
InChI Key: XYGICQVJTGLNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-butoxybenzyl)(4-methoxy-3-biphenylyl)amine, also known as BMBPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of drug discovery. BMBPA belongs to the class of compounds known as arylalkylamines, which are known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of (4-butoxybenzyl)(4-methoxy-3-biphenylyl)amine involves its interaction with biological targets through the formation of hydrogen bonds and hydrophobic interactions. This compound has been shown to bind to the active site of enzymes, inhibiting their activity. This compound has also been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. This compound has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using (4-butoxybenzyl)(4-methoxy-3-biphenylyl)amine in lab experiments include its high purity and yield, as well as its ability to interact with various biological targets. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

For the research on (4-butoxybenzyl)(4-methoxy-3-biphenylyl)amine include further studies on its safety and efficacy in animal models, as well as its potential applications in the treatment of neurological disorders. This compound may also have potential applications in the field of cancer research, as it has been shown to have cytotoxic effects on cancer cells. Further studies on the mechanism of action of this compound may also provide insights into the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of (4-butoxybenzyl)(4-methoxy-3-biphenylyl)amine involves the reaction of 4-butoxybenzylamine and 4-methoxy-3-biphenylcarboxaldehyde in the presence of a catalyst. The reaction proceeds through a Schiff base intermediate, which is reduced to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

(4-butoxybenzyl)(4-methoxy-3-biphenylyl)amine has been found to have potential applications in drug discovery due to its ability to interact with various biological targets. This compound has been shown to have inhibitory effects on several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters in the brain and are targets for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[(4-butoxyphenyl)methyl]-2-methoxy-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO2/c1-3-4-16-27-22-13-10-19(11-14-22)18-25-23-17-21(12-15-24(23)26-2)20-8-6-5-7-9-20/h5-15,17,25H,3-4,16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGICQVJTGLNNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=C(C=CC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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